6,6-Dibromopenicillanic acid is a derivative of 6-aminopenicillanic acid (6-APA), a key intermediate in the production of various penicillin antibiotics. It serves as a crucial starting material for synthesizing other penicillin derivatives and plays a significant role in studying the structure-activity relationships of beta-lactam antibiotics. []
6,6-Dibromopenicillanic acid is a synthetic derivative of penicillanic acid, characterized by the presence of two bromine atoms at the 6-position of the penicillin nucleus. This compound is significant in the field of medicinal chemistry, particularly for its role in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. It is classified under the category of β-lactam antibiotics and is primarily used in research to study antibiotic resistance mechanisms.
6,6-Dibromopenicillanic acid is synthesized from 6-aminopenicillanic acid, which serves as its precursor. The classification of this compound falls under the broader category of penicillins, which are known for their antibacterial properties. Specifically, it is categorized as a halogenated penicillin due to the presence of bromine atoms.
The synthesis of 6,6-dibromopenicillanic acid typically involves a series of chemical reactions starting from 6-aminopenicillanic acid. A notable method includes:
The molecular formula for 6,6-dibromopenicillanic acid is , and its molecular weight is approximately 391.03 g/mol. The compound features a β-lactam ring structure typical of penicillins, with two bromine substituents at the 6-position.
6,6-Dibromopenicillanic acid participates in various chemical reactions:
The primary mechanism of action for 6,6-dibromopenicillanic acid involves its interaction with β-lactamase enzymes, specifically targeting the RTEM enzyme. By inhibiting this enzyme:
Physical properties such as melting point and boiling point are essential for understanding its behavior in different environments but are not extensively documented in available literature.
6,6-Dibromopenicillanic acid serves several important roles in scientific research:
The discovery of 6-aminopenicillanic acid (6-APA) in 1959 marked a revolutionary advancement in antibiotic development. This core scaffold, isolated from Penicillium chrysogenum cultures, enabled the synthesis of over 50,000 semisynthetic penicillins, of which approximately 30 achieved clinical use [1] [4]. 6-APA itself lacks intrinsic antibacterial activity but serves as the foundational structure for modifying the acyl side chain, thereby tuning antimicrobial spectra, pharmacokinetics, and resistance profiles [4] [7]. The enzymatic hydrolysis of natural penicillins (e.g., penicillin G) using immobilized penicillin amidase became the industrial standard for 6-APA production, facilitating large-scale antibiotic manufacturing [1] [4]. This historical innovation paved the way for structurally modified penicillanic acids, including halogenated derivatives like 6,6-dibromopenicillanic acid, designed to overcome emerging bacterial resistance mechanisms.
Halogenation at the C6 position of penicillanic acid introduces steric and electronic perturbations that profoundly alter biological activity. Bromine atoms, with their substantial size (van der Waals radius: 1.85 Å) and moderate electronegativity, create steric hindrance near the β-lactam carbonyl—a critical region for interaction with bacterial enzymes [1] [6]. This modification:
6,6-Dibromopenicillanic acid emerged as a pivotal intermediate in developing β-lactamase inhibitors, critical for combating multidrug-resistant bacteria. Its discovery arose from deamination studies of 6β-aminopenicillanic acid under acidic conditions with bromide anions, yielding the dibrominated analog in ~35% yield [5]. Unlike earlier penicillins, this compound exhibits negligible antibacterial activity but functions as a potent, irreversible inhibitor of serine β-lactamases—enzymes that hydrolyze and inactivate β-lactam antibiotics [6]. Its role extends to serving as a synthetic precursor for advanced inhibitors, such as 6β-bromopenicillanic acid, via selective reduction [6] [9]. This strategic use highlights its significance in preserving the efficacy of existing β-lactam antibiotics within combination therapies.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4